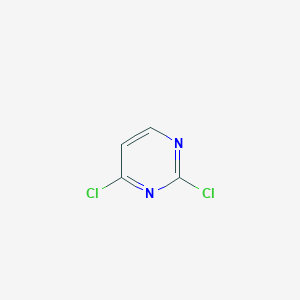

2,4-Dichloropyrimidine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTNYQZNBZNDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Record name | 2,4-dichloropyrimidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049293 | |

| Record name | 2,4-Dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3934-20-1 | |

| Record name | 2,4-Dichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3934-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV96122OCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2,4-Dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 2,4-dichloropyrimidine, a pivotal building block in medicinal chemistry and organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, actionable data and methodologies.

Core Chemical and Physical Properties

This compound is a halogenated pyrimidine (B1678525) derivative recognized for its high reactivity and utility as a chemical intermediate.[1] It presents as a white to off-white or light green crystalline solid.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₂Cl₂N₂ | [1][4][5] |

| Molecular Weight | 148.98 g/mol | [1][4][5] |

| CAS Number | 3934-20-1 | [1][4] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 57-61 °C | [4][6] |

| Boiling Point | 101 °C at 23 mmHg | [4][6] |

| Density | ~1.45 g/cm³ | [1] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform (B151607), methanol, ethyl acetate); slightly soluble in water. | [1][6] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Observations | References |

| ¹H NMR | Spectra available, showing characteristic peaks for the pyrimidine ring protons. | [7] |

| ¹³C NMR | Spectra available, providing information on the carbon skeleton. | [8] |

| Mass Spectrometry (GC-MS) | Mass spectra are available for structural confirmation. | [9] |

| Infrared (IR) Spectroscopy | FTIR spectra are available, showing characteristic vibrational modes. | [9][10] |

| Raman Spectroscopy | FT-Raman spectra are available. | [9] |

Synthesis and Experimental Protocols

The most common laboratory and industrial synthesis of this compound involves the chlorination of uracil (B121893).

Experimental Protocol: Synthesis of this compound from Uracil

This protocol is based on the reaction of uracil with a chlorinating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Method 1: Using Phosphorus Oxychloride [11]

-

Materials: Uracil (100 g, 0.82 mol), Phosphorus oxychloride (400 ml).

-

Apparatus: A two-necked round-bottom flask (500 ml) equipped with a condenser.

-

Procedure:

-

Dissolve uracil in phosphorus oxychloride in the round-bottom flask.

-

Reflux the solution with stirring for 3.5 hours at 110 °C (383 K).

-

After the reaction is complete, remove the residual phosphorus oxychloride in vacuo at 50 °C (323 K).

-

Pour the remaining oil onto crushed ice (50 g).

-

Extract the product with chloroform (3 x 50 ml).

-

Combine the organic extracts and wash with a dilute sodium carbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the final product.

-

Method 2: Using Thionyl Chloride and a Catalyst [12]

-

Materials: 2,4-dihydroxypyrimidine (uracil, 1000 mg, 8.9 mmol), DMAP (50 mg), Thionyl chloride (SOCl₂, 4 mL), Bis(trichloromethyl) carbonate (BTC, 5.28 g, 17.8 mmol).

-

Apparatus: A 50 mL reaction flask.

-

Procedure:

-

Add 2,4-dihydroxypyrimidine, DMAP, and SOCl₂ to the reaction flask to form a turbid liquid.

-

Slowly add a solution of BTC in SOCl₂ dropwise.

-

Heat the mixture in an oil bath, maintaining the reaction temperature between 65 and 70 °C with cooling reflux.

-

Once the starting material is consumed, cool the reaction mixture and evaporate the solvent.

-

Add 10 mL of ice water and neutralize with a sodium carbonate solution to a pH of 8-9.

-

Extract the product with dichloromethane.

-

Separate the organic layer and wash with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield this compound (yield: 95%).

-

Visualization of Synthetic Workflow

References

- 1. srinichem.com [srinichem.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 3934-20-1 [chemicalbook.com]

- 7. This compound(3934-20-1) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of 2,4-Dichloropyrimidine from Uracil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4-dichloropyrimidine from uracil (B121893), a critical transformation in the production of numerous pharmaceutical and agrochemical compounds. This compound serves as a versatile intermediate due to the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective substitutions.[1] This document provides a comprehensive overview of common synthetic methods, detailed experimental protocols, and quantitative data to support researchers and professionals in drug development.

Introduction

The conversion of uracil, or pyrimidine-2,4-diol, to this compound is a fundamental reaction in heterocyclic chemistry. The resulting di-chlorinated product is a key building block for a wide array of biologically active molecules, including antiviral, anticancer, and antibacterial agents.[1][2] The most established and widely utilized method for this synthesis involves the use of phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and, in many procedures, the solvent.[1] Variations and alternative methods have been developed to improve safety, yield, and environmental impact.

Synthetic Methodologies

Several methods for the chlorination of uracil have been reported, primarily differing in the choice of chlorinating agent, solvent, and reaction conditions. The most prominent methods are summarized below.

Method 1: Traditional Chlorination with Excess Phosphorus Oxychloride (POCl₃)

This is the most common and traditional approach, utilizing an excess of phosphorus oxychloride. The reaction typically requires heating to reflux to drive the conversion of the keto-enol tautomers of uracil to their chloroaromatic counterparts.[1] Tertiary amines or their salts, such as N,N-dimethylaniline or pyridine (B92270), can be added to facilitate the reaction.[1] A significant challenge, particularly on a larger scale, is the safe handling and quenching of the excess POCl₃, which reacts violently and exothermically with water.[1]

Method 2: Modern Solvent-Free Chlorination with Equimolar POCl₃

To address the safety and waste concerns associated with excess POCl₃, modern solvent-free methods have been developed. These protocols use equimolar amounts of POCl₃ in a sealed reactor, which simplifies the work-up procedure and reduces waste.[1][3]

Method 3: Alternative Chlorinating Agents

Other chlorinating agents have been explored for the synthesis of this compound. One such method involves the use of thionyl chloride (SOCl₂) in the presence of bis(trichloromethyl) carbonate (BTC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[4] Another approach utilizes phosgene (B1210022) in the presence of a catalyst like triphenylphosphine (B44618) oxide.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthetic methods for easy comparison.

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| Traditional POCl₃ | Uracil, POCl₃ (excess) | POCl₃ | Reflux (~107) | 3.5 - 4 | Not specified | [1][7] |

| Solvent-Free POCl₃ | Uracil, POCl₃ (equimolar), Pyridine | None | 160 | 2 | >80 | [3] |

| SOCl₂/BTC/DMAP | Uracil, SOCl₂, Bis(trichloromethyl) carbonate, DMAP | SOCl₂ | 65 - 70 | Not specified | 95 | [4] |

| Phosgene/Catalyst | Uracil, Phosgene, Triphenylphosphine oxide | Nitrobenzene | 105 - 125 | ~1.5 - 2 | Not specified | [5] |

| POCl₃/PCl₅ | Uracil, POCl₃, PCl₅, Triethylamine hydrochloride | POCl₃ | 95 - 100 | 3 | 91.7 | [8] |

Experimental Protocols

Detailed Experimental Protocol: Traditional Method with Excess POCl₃

This protocol is a generalized procedure based on common laboratory practices.[1][7]

Materials and Equipment:

-

Uracil (pyrimidine-2,4-diol)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask (thoroughly oven-dried)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure:

-

In a thoroughly dried round-bottom flask, add uracil (e.g., 100 g, 0.89 mol).

-

Carefully add a significant excess of phosphorus oxychloride (e.g., 400 ml) to the flask.

-

Equip the flask with a reflux condenser fitted with a drying tube.

-

Heat the mixture to reflux with constant stirring for 3.5 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Caution: This step must be performed in a well-ventilated fume hood. Remove the excess unreacted phosphorus oxychloride by distillation under reduced pressure (vacuum distillation).

-

Slowly and carefully pour the remaining residue onto crushed ice.

-

Extract the aqueous mixture with chloroform or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with a saturated sodium carbonate solution to neutralize any remaining acid, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or recrystallization.

Detailed Experimental Protocol: Solvent-Free Method with Equimolar POCl₃

This protocol is based on a modern, safer, and more environmentally friendly approach.[3]

Materials and Equipment:

-

Uracil

-

Phosphorus oxychloride (POCl₃)

-

Pyridine

-

Teflon-lined stainless steel reactor

-

Cold water (~0 °C)

-

Saturated sodium carbonate (Na₂CO₃) solution

Procedure:

-

To a 150 mL Teflon-lined stainless steel reactor, add uracil (0.3 moles), phosphorus oxychloride (0.6 moles, 2 equivalents), and pyridine (0.3 moles).

-

Seal the reactor and heat the reaction mixture to 160 °C for 2 hours.

-

After cooling the reactor to room temperature, carefully open it in a fume hood.

-

Quench the reaction contents with approximately 100 mL of cold water (~0 °C).

-

Adjust the pH of the solution to 8–9 with a saturated Na₂CO₃ solution.

-

The product can then be isolated by extraction with an organic solvent, followed by drying and solvent removal as described in the traditional method.

Visualizations

Reaction Pathway

Caption: Generalized reaction pathway for the synthesis of this compound from uracil.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Safety Considerations

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of excess POCl₃ is highly exothermic and should be performed with extreme caution by slowly adding the reaction mixture to ice.

Conclusion

The synthesis of this compound from uracil is a well-established and crucial process for the pharmaceutical and chemical industries. While the traditional method using excess POCl₃ is effective, modern solvent-free alternatives offer significant improvements in terms of safety and environmental impact. This guide provides the necessary technical details, quantitative data, and experimental protocols to assist researchers in successfully and safely performing this important chemical transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. srinichem.com [srinichem.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. A kind of preparation method of this compound and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN109516958B - Preparation method of 2, 4-dichloropyrimidine and derivatives thereof - Google Patents [patents.google.com]

- 7. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Reactivity and Structure of 2,4-Dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloropyrimidine is a pivotal heterocyclic compound, widely recognized for its versatile reactivity that enables the synthesis of a broad spectrum of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, reactivity, and applications, with a particular focus on its role as a key intermediate in the pharmaceutical and agrochemical industries. Detailed experimental protocols for its principal reactions, quantitative data on its reactivity and structural parameters, and visualizations of key reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

This compound (CAS No. 3934-20-1) is a halogenated derivative of pyrimidine (B1678525), a fundamental building block in numerous natural and synthetic compounds of biological importance.[1][2] Its structure, featuring two reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring, makes it an exceptionally useful precursor for the synthesis of diverse substituted pyrimidines.[1][2] The electron-deficient nature of the pyrimidine ring activates the chlorine atoms towards nucleophilic substitution, which is the cornerstone of its rich chemistry.[3] This reactivity has been extensively exploited in the development of a wide array of pharmaceutical agents, including antiviral, anticancer, and antibacterial drugs, as well as in the synthesis of agrochemicals like herbicides and fungicides.[1][4] Notable examples of drugs synthesized using this intermediate include the kinase inhibitors Pazopanib and Osimertinib (AZD9291).[5][6]

Structure and Physical Properties

This compound is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, with chlorine substituents at the 2 and 4 positions.[1] At room temperature, it exists as a white to off-white crystalline solid.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₂Cl₂N₂ | [1][7] |

| Molecular Weight | 148.98 g/mol | [1][7] |

| CAS Number | 3934-20-1 | [1][7] |

| Appearance | White to off-white crystalline solid | [1][8] |

| Melting Point | 57-61 °C | [5][8] |

| Boiling Point | ~207 °C; 101 °C @ 23 mmHg | [1][8] |

| Solubility | Soluble in common organic solvents (ethanol, ether, chloroform); slightly soluble in water. | [1] |

| Density | ~1.45 g/cm³ | [1] |

Crystal Structure

The molecular structure of this compound has been determined by single-crystal X-ray diffraction, confirming its planarity.[9] The pyrimidine ring is essentially flat, with the chlorine atoms lying almost in the plane of the ring.[9] Intermolecular C-H···N interactions are observed in the crystal lattice, linking the molecules into chains.[9]

Table 2: Selected Bond Lengths and Angles of this compound

| Bond/Angle | Length (Å) / Angle (°) | Reference |

| C2-Cl | 1.723(5) | [10] |

| C4-Cl | 1.725(5) | [10] |

| N1-C2 | 1.334(7) | [10] |

| C4-N3 | 1.327(6) | [10] |

| C5-C6 | 1.383(8) | [10] |

| C2-N1-C6 | 114.9(5) | [10] |

| C4-N3-C2 | 113.2(4) | [10] |

| N1-C2-N3 | 129.5(5) | [10] |

Chemical Reactivity

The chemical reactivity of this compound is dominated by the susceptibility of the C2 and C4 positions to nucleophilic attack. The general order of reactivity for nucleophilic aromatic substitution (SNAr) and most palladium-catalyzed cross-coupling reactions is C4 > C2.[3][11]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most common reaction of this compound, allowing for the stepwise and regioselective introduction of a wide variety of nucleophiles.

The preferential substitution at the C4 position is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at this position, making it more electrophilic.[12][13] However, the regioselectivity can be influenced by several factors:

-

Nucleophile: While most nucleophiles favor the C4 position, some, like tertiary amines, can show high selectivity for the C2 position, particularly when an electron-withdrawing group is present at C5.[12][14] Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers in ratios ranging from 1:1 to 4:1.[12][15]

-

Substituents on the Pyrimidine Ring: Electron-donating groups at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[5] Conversely, electron-withdrawing groups at the C5 position tend to enhance the preference for C4 substitution.[5]

-

Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the C4/C2 product ratio.[2][16]

A solution of this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, THF, DMF) is treated with a base (e.g., triethylamine (B128534), K₂CO₃, NaH) (1.0-1.5 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction with an organic solvent, followed by washing with water and brine. The product is then purified by chromatography or recrystallization.[3][17]

Table 3: Examples of Regioselectivity in SNAr Reactions

| Nucleophile | Substituent on Pyrimidine Ring | Reaction Conditions | C4:C2 Ratio | Reference |

| Dibutylamine | 6-(4-fluorophenyl) | K₂CO₃, DMAc, rt | 70:30 | [15] |

| Aniline | 6-(4-fluorophenyl) | BuOH, i-Pr₂NEt, 125 °C | 70:30 | [15] |

| Diethylamine | 5-nitro | CH₂Cl₂, rt | 5:1 (C4 product to starting material) | [18] |

| Triethylamine | 5-nitro | CH₂Cl₂, rt | High C2 selectivity | [18] |

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.

This reaction is widely used for the synthesis of aryl- and heteroaryl-substituted pyrimidines. Similar to SNAr reactions, the Suzuki coupling of this compound shows a strong preference for mono-arylation at the C4 position.[8][19] Microwave-assisted protocols have been developed to achieve high yields in short reaction times with low catalyst loading.[8][20]

In a microwave reactor vial, a mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.0 eq.), and K₂CO₃ (3.0 eq.) is prepared. Pd(PPh₃)₄ (0.5 mol%) is added as the catalyst. A mixture of 1,4-dioxane (B91453) and water (2:1) is added, and the vial is flushed with argon. The reaction mixture is then subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the mixture is extracted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.[19]

The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable for further synthetic transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[21][22]

To a solution of this compound (1.0 eq.) and a terminal alkyne (1.0 eq.) in a suitable solvent like THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) are added. An amine base, such as triethylamine or diisopropylamine, is also added. The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is worked up by filtration to remove the amine salt, followed by extraction and purification.[21][22]

Diagram 1: Key Reaction Pathways of this compound

Caption: Overview of the primary reaction pathways of this compound.

Synthesis

The most common and industrially viable method for the synthesis of this compound is the chlorination of uracil (B121893) (2,4-dihydroxypyrimidine).

Experimental Protocol: Synthesis from Uracil

To a reaction vessel equipped with a reflux condenser, uracil is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine such as N,N-dimethylaniline which acts as a catalyst. The mixture is heated to reflux for several hours. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The resulting residue is carefully poured onto crushed ice and the product is extracted with an organic solvent like chloroform. The organic layer is washed with a dilute base solution (e.g., sodium carbonate) and then with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield this compound, which can be further purified by recrystallization or distillation.[6][23]

Diagram 2: Synthesis of this compound from Uracil

Caption: Synthetic route for the preparation of this compound.

Spectroscopic Data

The structural characterization of this compound and its derivatives is routinely performed using standard spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

| Technique | Data | References |

| ¹H NMR | The spectrum shows two doublets in the aromatic region, corresponding to the two protons on the pyrimidine ring. | [7][24] |

| ¹³C NMR | The spectrum displays distinct signals for the four carbon atoms of the pyrimidine ring. | [7][25] |

| FTIR (KBr) | Characteristic peaks for C-H, C=C, and C-N stretching and bending vibrations are observed. | [7][26] |

| Mass Spectrometry (EI) | The mass spectrum shows the molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms, along with fragmentation patterns. | [7][27] |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the controlled and regioselective synthesis of a vast array of substituted pyrimidines. This technical guide has provided a detailed overview of its structure, reactivity, and synthetic methodologies, supported by quantitative data and experimental protocols. A thorough understanding of these aspects is crucial for researchers and scientists in the pharmaceutical and agrochemical industries to effectively utilize this key intermediate in the design and development of novel, biologically active compounds. The continued exploration of its chemistry will undoubtedly lead to the discovery of new synthetic strategies and the creation of innovative molecules with significant therapeutic and agricultural applications.

References

- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. studylib.net [studylib.net]

- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

- 6. jocpr.com [jocpr.com]

- 7. This compound | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 11. Page loading... [guidechem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 23. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 24. This compound(3934-20-1) 1H NMR [m.chemicalbook.com]

- 25. spectrabase.com [spectrabase.com]

- 26. spectrabase.com [spectrabase.com]

- 27. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]

Spectroscopic Profile of 2,4-Dichloropyrimidine: An In-Depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichloropyrimidine, a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide characteristic signals that are crucial for its identification and purity assessment.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound is relatively simple, showing two distinct signals corresponding to the two non-equivalent protons on the pyrimidine (B1678525) ring.

| Proton | Chemical Shift (δ) ppm | Solvent |

| H-5 | ~7.38 | CDCl₃ |

| H-6 | ~8.78 | CDCl₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Chemical Shift (δ) ppm | Solvent |

| C-2 | ~157.4 | CDCl₃ |

| C-4 | ~156.9 | CDCl₃ |

| C-5 | ~121.7 | CDCl₃ |

| C-6 | - | - |

Note: The signal for C-6 can be found in specialized databases. The provided data is for the parent pyrimidine ring and is indicative.[1] More specific data for this compound can be found on SpectraBase.[2][3]

1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-quality NMR spectra of pyrimidine compounds is as follows:

-

Sample Preparation : Accurately weigh 5-10 mg of the purified this compound and transfer it to a clean, dry vial.[4]

-

Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).[4] Mix the sample using a vortex or sonicator until the solid is completely dissolved.[4]

-

Transfer : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[4]

-

Analysis : Place the NMR tube into the spectrometer. For ¹H NMR, the instrument is typically run at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied.

Caption: General NMR Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic peaks for the aromatic C-H and C=N bonds, as well as the C-Cl bonds.

2.1. IR Data

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | ~3050 - 3150 |

| C=N stretch (ring) | ~1525 - 1575 |

| C-Cl stretch | ~600 - 800 |

Note: These are approximate ranges and can vary based on the sampling method (e.g., KBr pellet, ATR).[5]

2.2. Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.

-

Sample Preparation : Grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation : Place the mixture into a pellet-forming die and press it under high pressure (several tons) to form a thin, transparent pellet.

-

Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Caption: KBr Pellet IR Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

3.1. Mass Spectrometry Data

For this compound (C₄H₂Cl₂N₂), the expected molecular weight is approximately 148.98 g/mol .[6] The mass spectrum will show a molecular ion peak (M⁺) cluster characteristic of a compound containing two chlorine atoms, with isotopic peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

| Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance |

| [C₄H₂³⁵Cl₂N₂]⁺ | 148 | ~100% |

| [C₄H₂³⁵Cl³⁷ClN₂]⁺ | 150 | ~65% |

| [C₄H₂³⁷Cl₂N₂]⁺ | 152 | ~10% |

| [M-Cl]⁺ | 113 | Variable |

Note: The relative abundances are approximate and can be influenced by the ionization method. The NIST WebBook provides mass spectral data for this compound.[7][8]

3.2. Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

-

Injection : Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.

-

Separation : The vaporized sample is carried by an inert gas through a capillary column, which separates the components of the sample.

-

Ionization : As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and a mass spectrum is generated.

Caption: GC-MS Experimental Workflow.

Conclusion

The spectroscopic data presented in this guide provide a detailed profile of this compound. The characteristic signals in the NMR, IR, and MS spectra are invaluable for the unambiguous identification and quality control of this important chemical intermediate. The provided experimental protocols offer a standardized approach for obtaining reliable and reproducible spectroscopic data for pyrimidine-based compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]

- 8. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]

Solubility of 2,4-Dichloropyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Dichloropyrimidine in various organic solvents, a critical parameter for its application in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on presenting qualitative solubility information, detailed experimental protocols for solubility determination, and a general synthetic workflow.

Introduction to this compound

This compound is a halogenated pyrimidine (B1678525) derivative that serves as a versatile intermediate in organic synthesis. Its reactivity, particularly the susceptibility of its chlorine atoms to nucleophilic substitution, makes it a valuable building block for a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility Data

| Organic Solvent | Qualitative Solubility |

| Methanol | Soluble / Slightly Soluble[1][2][3][4][5][6] |

| Ethanol | Soluble[7] |

| Chloroform | Soluble / Slightly Soluble[1][2][4][5][6][7][8] |

| Ethyl Acetate | Soluble / Slightly Soluble[1][2][3][4][5][6] |

| Diethyl Ether | Soluble[7] |

| Dimethylformamide (DMF) | Soluble[9][10] |

| Methylene Dichloride (MDC) | Soluble[3] |

| Water | Partly Soluble / Slightly Soluble[1][2][4][5][6][7][11] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is necessary. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility by measuring the mass of the solute dissolved in a known mass or volume of a saturated solution.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe with a solvent-compatible filter, such as PTFE)

-

Evaporating dish or pre-weighed vial

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to ensure that undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a solvent-compatible filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the evaporating dish containing the filtered saturated solution.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A gentle stream of nitrogen can also be used to facilitate evaporation.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish minus the initial mass of the empty dish.

-

The mass of the solvent can be determined by subtracting the mass of the dissolved solid from the total mass of the saturated solution collected.

-

Solubility is typically expressed in grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Spectroscopic Method (UV-Vis)

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It relies on measuring the absorbance of a saturated solution and determining the concentration using a calibration curve.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 to 1.3) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Analysis:

-

Filter the saturated solution as described in the gravimetric method (step 2).

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mol/L).

-

Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound starting from uracil.

Caption: A typical synthetic workflow for this compound.

Experimental Workflow for Solubility Determination

This diagram outlines the logical steps involved in the experimental determination of solubility for an organic compound.

Caption: Logical workflow for experimental solubility determination.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. rvrlabs.com [rvrlabs.com]

- 4. 2,4-Dichlorpyrimidin [chembk.com]

- 5. This compound | 3934-20-1 [chemicalbook.com]

- 6. This compound CAS#: 3934-20-1 [m.chemicalbook.com]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. youtube.com [youtube.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. indiamart.com [indiamart.com]

- 11. This compound(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to 2,4-Dichloropyrimidine (CAS: 3934-20-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropyrimidine (CAS Number: 3934-20-1) is a halogenated pyrimidine (B1678525) derivative that serves as a critical and versatile building block in organic synthesis.[1] Featuring a six-membered aromatic ring with two nitrogen atoms and reactive chlorine atoms at the C2 and C4 positions, its unique electronic properties make it an essential intermediate for synthesizing a wide array of complex molecules.[1][2] This compound is particularly significant in the pharmaceutical and agrochemical industries.[1][3] In medicinal chemistry, it is a key precursor for various therapeutic agents, including antiviral, antibacterial, and anticancer drugs, notably in the synthesis of advanced kinase inhibitors such as Pazopanib and AZD9291.[1][4][5] Its utility also extends to the production of herbicides, fungicides, and insecticides.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and safety protocols.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of this compound are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 3934-20-1[1][2] |

| IUPAC Name | This compound[6] |

| Molecular Formula | C₄H₂Cl₂N₂[1][7] |

| Molecular Weight | 148.98 g/mol [1][2] |

| Synonyms | Pyrimidine, 2,4-dichloro-; 2,4-Dichloro-1,3-diazine[1] |

| InChI Key | BTTNYQZNBZNDOR-UHFFFAOYSA-N[8] |

| SMILES | Clc1ccnc(Cl)n1[8] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid[1][2] |

| Melting Point | 57-61 °C[2][7][8] |

| Boiling Point | ~207-209 °C at 760 mmHg; 101 °C at 23 mmHg[1][2][7] |

| Density | ~1.45 - 1.5 g/cm³[1][7] |

| Solubility | Soluble in common organic solvents (ethanol, ether, chloroform); slightly soluble in water.[1][9][10] |

| Flash Point | 104.3 °C[7] |

Synthesis

The most common industrial and laboratory-scale synthesis of this compound involves the chlorination of uracil (B121893) (2,4-dihydroxypyrimidine) using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[2][11][12]

References

- 1. srinichem.com [srinichem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:3934-20-1 | Chemsrc [chemsrc.com]

- 8. This compound 98 3934-20-1 [sigmaaldrich.com]

- 9. This compound(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. This compound | 3934-20-1 [chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,4-Dichloropyrimidine

This guide provides a comprehensive overview of the core physical properties of 2,4-Dichloropyrimidine, a key intermediate in the pharmaceutical and agrochemical industries.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its melting and boiling points, along with standardized experimental protocols for their determination.

Core Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is a halogenated pyrimidine (B1678525) derivative with the chemical formula C₄H₂Cl₂N₂.[1] This compound is soluble in common organic solvents like ethanol, ether, and chloroform, but only slightly soluble in water.[1][2]

Quantitative Data Summary

The melting and boiling points of this compound have been reported across various sources. These values are summarized in the table below for clear comparison. It is important to note that the boiling point is significantly dependent on the atmospheric pressure under which it is measured.

| Physical Property | Value | Conditions |

| Melting Point | 57-61 °C | Atmospheric Pressure |

| 36-38 °C | Atmospheric Pressure | |

| 60 °C | Atmospheric Pressure | |

| 57-62 °C | Atmospheric Pressure | |

| Boiling Point | ~207-209 °C | 760 mmHg (Atmospheric Pressure)[1][3][4] |

| 101 °C | 23 mmHg[2][5][6] | |

| 100 °C | 19 mmHg[5] |

Note: The most frequently cited melting point range is 57-61 °C.[2][4] The variation in reported values may be attributed to the purity of the sample and the specific methodology used for determination.

Experimental Protocols

While specific experimental reports for the determination of this compound's physical properties are not detailed in the provided literature, standard organic chemistry laboratory procedures are applicable. The following are detailed methodologies for determining the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a pure crystalline solid is typically a sharp range of not more than 1°C.[7] An impure compound will melt over a wider temperature range.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heating medium (e.g., silicone oil for an oil bath)

-

Spatula and watch glass

Procedure:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound on a clean, dry watch glass.

-

Loading the Capillary Tube: Push the open end of a capillary tube into the powder to collect a small amount of the compound. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until the sample fills the tube to a height of 1-2 mm.

-

Apparatus Setup:

-

Melting Point Apparatus: Place the capillary tube into the sample chamber of the apparatus.

-

Oil Bath Method: Attach the capillary tube to a thermometer using a small rubber band or thread, ensuring the bottom of the capillary is aligned with the thermometer bulb.[8] Immerse the assembly in an oil bath, ensuring the oil level is above the sample in the capillary but below the open end.

-

-

Heating and Observation: Heat the apparatus rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Recording the Melting Range: Observe the sample closely. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts completely (T2).[7] The melting point is reported as the range T1-T2.

Boiling Point Determination (Microscale/Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] For substances that may decompose at their atmospheric boiling point or for which only a small sample is available, determination at reduced pressure is common.

Apparatus:

-

Small test tube or ignition tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube or oil bath)

-

Rubber band or thread

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of molten this compound into a small test tube.

-

Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid sample.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band.[9] The bulb of the thermometer should be level with the sample. Immerse the assembly in an oil bath.

-

Heating: Heat the oil bath gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the air has been replaced by the vapor of the substance.

-

Recording the Boiling Point: Turn off the heat and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid at the given pressure. Note this temperature.

Visualized Workflow

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound.

Caption: Workflow for Physical Property Determination.

References

- 1. srinichem.com [srinichem.com]

- 2. This compound | 3934-20-1 [chemicalbook.com]

- 3. This compound(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. rvrlabs.com [rvrlabs.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. This compound | 3934-20-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2,4-dichloropyrimidine, a critical building block in medicinal chemistry and organic synthesis. Due to its unique electronic properties, this heterocyclic compound exhibits distinct reactivity, which is pivotal for the development of novel therapeutics and other functional molecules.

Core Concepts: Reactivity of this compound

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This π-deficiency is further intensified by the inductive effect of the two chlorine atoms in this compound, making the carbon atoms of the ring susceptible to nucleophilic attack. Conversely, the lone pairs of electrons on the nitrogen atoms impart nucleophilic (basic) character to the molecule.

Nucleophilic Sites and Reactivity

The primary sites for nucleophilic attack on this compound are the chlorinated carbon atoms at positions C2 and C4. Nucleophilic aromatic substitution (SNAr) is the predominant reaction mechanism.

Regioselectivity of Nucleophilic Aromatic Substitution:

In general, nucleophilic attack occurs preferentially at the C4 position .[1] This selectivity is governed by a combination of electronic and steric factors:

-

Electronic Effects: Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position, making C4 more electrophilic and thus more susceptible to nucleophilic attack.[1] The resonance-stabilized intermediate (Meisenheimer complex) formed upon attack at C4 is also considered more stable.[1]

-

Steric and Repulsive Forces: The C2 position is flanked by two nitrogen atoms. An incoming nucleophile experiences greater steric hindrance and electrostatic repulsion from the lone pairs of the nitrogen atoms at this position.[1]

The general order of reactivity for nucleophilic substitution on halopyrimidines is C4(6) > C2 >> C5.[2] For nucleophilic displacement of 2,4-dichloropyrimidines with neutral nitrogen nucleophiles, C4/C2 isomer ratios can range from 1:1 to 4:1.[2]

However, the regioselectivity can be influenced and even reversed by several factors:

-

Substituents on the Pyrimidine Ring: The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can alter the electronic distribution and, consequently, the preferred site of nucleophilic attack.[3] For instance, an electron-donating group at the C6 position can favor substitution at the C2 position.[4]

-

Nature of the Nucleophile: While many nucleophiles favor the C4 position, certain nucleophiles, under specific conditions, can exhibit different selectivity.

-

Catalysis: Palladium-catalyzed cross-coupling reactions, particularly with bulky N-heterocyclic carbene ligands, have been shown to uniquely favor C2-selective substitution with thiols.[5]

References

- 1. Pyrimidine | PPTX [slideshare.net]

- 2. Preparation method of 2, 4-diaminopyrimidine-3-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Storage of 2,4-Dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dichloropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and reactivity in drug development and manufacturing processes.

Chemical Stability Profile

This compound is a solid, appearing as a white to light yellow or light green crystalline powder. While it is stable under recommended storage conditions, it is susceptible to degradation under specific environmental stresses. Key stability-related characteristics include:

-

Light Sensitivity : Exposure to light can lead to degradation.[1][2] It is crucial to store the compound in light-resistant containers.

-

Moisture and Hydrolysis : The presence of chloro-substituents on the pyrimidine (B1678525) ring makes the compound susceptible to nucleophilic substitution reactions, including hydrolysis. One patent notes a risk of decomposition by hydrolysis for sensitive chloropyrimidines.

-

Thermal Stress : While generally stable at room temperature in closed containers, elevated temperatures can promote degradation.[3][4]

-

pH Sensitivity : The rate of hydrolysis is expected to be influenced by pH, with increased susceptibility under basic conditions.

-

Oxidative Stress : The compound may degrade in the presence of strong oxidizing agents.[2]

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:

-

Temperature : Store in a cool, dry place.[2] Some suppliers recommend storage at temperatures below 15°C or even at -20°C for long-term stability.[3][5]

-

Atmosphere : It is advisable to store under an inert gas atmosphere, such as argon or nitrogen, to protect against moisture and oxidation.[5]

-

Container : Use a tightly sealed, light-resistant container to prevent exposure to light and moisture.[1][2][4]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, copper, aluminum, and their alloys.[2]

The following flowchart outlines the recommended workflow for the proper storage and handling of this compound.

Forced Degradation Studies

Experimental Protocol for Forced Degradation

The following protocol outlines a typical forced degradation study for this compound. The objective is to induce approximately 10-20% degradation of the active pharmaceutical ingredient (API).[6]

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (B129727), HPLC grade

-

Water, HPLC grade

-

Photostability chamber

-

Temperature-controlled oven

-

HPLC system with a UV/PDA detector or LC-MS

Procedure: A solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or a water/methanol mixture) is prepared and subjected to the following stress conditions. A control sample, protected from the stress condition, should be analyzed concurrently.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 N HCl | 60°C | 24, 48 hours |

| Base Hydrolysis | 0.1 N NaOH | Room Temperature | 1, 4, 8 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal (Solid) | Solid-state | 80°C | 48 hours |

| Thermal (Solution) | Solution | 60°C | 24, 48 hours |

| Photolytic (Solid) | Solid-state in photostability chamber | As per ICH Q1B | As per ICH Q1B |

| Photolytic (Solution) | Solution in photostability chamber | As per ICH Q1B | As per ICH Q1B |

Table 1: Recommended Stress Conditions for Forced Degradation Studies. (Adapted from a protocol for a similar compound).[1]

Analytical Approach: A stability-indicating HPLC method should be developed and validated to separate the parent this compound from any degradation products. A PDA detector or mass spectrometry can be used to assess peak purity and help identify the structure of the degradants.[1]

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be anticipated:

-

Hydrolysis : The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of chlorohydroxypyrimidines and ultimately uracil. The reactivity at the 4-position is generally higher than at the 2-position for nucleophilic aromatic substitution.

-

Photodegradation : UV light can induce photochemical reactions, potentially leading to dechlorination or ring cleavage.

-

Thermal Decomposition : At high temperatures, thermal decomposition may occur, leading to the generation of hazardous products such as hydrogen chloride, nitrogen oxides, and carbon oxides.[2][4]

The following diagram illustrates the logical workflow for investigating the stability of this compound.

Summary of Stability Data

The following table summarizes the key stability information for this compound. Quantitative data would be populated upon completion of the forced degradation studies outlined in Section 3.

| Parameter | Condition | Observation/Result | Reference |

| Physical Appearance | N/A | White to light yellow/green crystalline powder | [3] |

| Light Stability | Exposure to light | Light sensitive, store protected from light | [1][2] |

| Thermal Stability | Elevated Temperature | Stable at room temperature; decomposition at high temperatures | [3][4] |

| Hydrolytic Stability | Acidic (e.g., 0.1 N HCl) | Data to be generated | N/A |

| Basic (e.g., 0.1 N NaOH) | Data to be generated | N/A | |

| Oxidative Stability | e.g., 3% H₂O₂ | Data to be generated | N/A |

| Incompatibilities | N/A | Strong oxidizing agents, strong acids, copper, aluminum | [2] |

| Recommended Storage | N/A | Cool, dry, well-ventilated, tightly sealed, light-resistant container, under inert gas | [2][4][5] |

This guide provides a framework for understanding and managing the stability of this compound. For critical applications, it is imperative that researchers and drug development professionals conduct their own stability studies to ensure the material meets the specific requirements of their processes and final products.

References

- 1. benchchem.com [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. jidps.com [jidps.com]

- 4. This compound(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biopharminternational.com [biopharminternational.com]

The Regioselective Dance of Nucleophiles with 2,4-Dichloropyrimidine: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of 2,4-dichloropyrimidine is paramount for the rational design and synthesis of novel chemical entities. This technical guide provides an in-depth analysis of the reaction of this compound with a variety of nucleophiles, focusing on the critical aspect of regioselectivity and offering detailed experimental protocols for key transformations.

The pyrimidine (B1678525) core is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Consequently, the functionalization of readily available pyrimidine precursors, such as this compound, is a cornerstone of medicinal chemistry and drug discovery. The two chlorine atoms on the pyrimidine ring exhibit differential reactivity, making regioselective substitution a key challenge and a powerful tool for synthetic chemists. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[1][3][4] This preference is attributed to the greater electron deficiency at C4, a phenomenon rationalized by frontier molecular orbital theory which indicates a larger LUMO coefficient at the C4 position compared to C2.[3] However, this inherent selectivity can be modulated and even reversed through careful selection of reaction conditions, catalysts, and the nature of the nucleophile itself.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental method for the functionalization of this compound. The outcome of these reactions is highly dependent on the nucleophile and the reaction conditions employed.

Reaction with Amine Nucleophiles

The reaction of this compound with amines is a widely used method for the synthesis of aminopyrimidines. Under typical SNAr conditions, a mixture of C4 and C2 substituted isomers is often obtained, with the C4-isomer being the major product.[1] For instance, the reaction with neutral nitrogen nucleophiles often yields C4/C2 isomer ratios ranging from 1:1 to 4:1.[1] However, highly regioselective methods have been developed.

A palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines and anilines has been shown to strongly favor the formation of the C4-substituted product.[1] Interestingly, the reactions with aromatic amines in this system were found to proceed with high regioselectivity even in the absence of a catalyst.[1] In contrast, tertiary amine nucleophiles have been reported to exhibit excellent C2 selectivity in the SNAr amination of 5-substituted-2,4-dichloropyrimidines.[5][6]

Reaction with Oxygen and Sulfur Nucleophiles

Similar to amines, oxygen nucleophiles like alkoxides and phenoxides, as well as sulfur nucleophiles such as thiols and thiolates, predominantly attack the C4 position under standard SNAr conditions. However, a fascinating dichotomy in regioselectivity has been observed with 2-MeSO2-4-chloropyrimidine. While amines react at C4, alkoxides and formamide (B127407) anions selectively substitute at the C2 position.[7] This unusual selectivity is attributed to the formation of a hydrogen bond between the acidic proton of the methylsulfonyl group and the anionic nucleophile, which directs the attack to the C2 position.[7]

More recently, palladium precatalysts supported by bulky N-heterocyclic carbene ligands have been found to uniquely effect C2-selective cross-coupling of this compound with thiols, a stark contrast to the typically observed C4 selectivity in both uncatalyzed SNAr and most palladium-catalyzed reactions.[8][9]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are instrumental in the selective functionalization of this compound.

Suzuki Coupling

The Suzuki coupling, which forms carbon-carbon bonds between an organoboron species and a halide, is a powerful tool for introducing aryl and heteroaryl moieties onto the pyrimidine ring. In the case of this compound, the reaction generally shows a strong preference for substitution at the C4 position.[1][10][11][12] This regioselectivity is due to the favored oxidative addition of palladium into the C4-chlorine bond.[10][12] Microwave-assisted Suzuki couplings have been developed to achieve efficient and highly regioselective C4-arylation with short reaction times and low catalyst loading.[10]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] When applied to this compound, the reactivity difference between the C2 and C4 positions is less pronounced compared to Suzuki or Stille couplings.[1] However, sequential and regioselective Sonogashira couplings have been utilized to synthesize medicinally important 4-aryl-5-pyrimidinylimidazoles, starting with substitution at the C4 position.[15]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16][17][18] This reaction has been successfully applied to 2,4-dichloropyrimidines, offering an alternative to traditional SNAr amination. A highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine has been developed that strongly favors the formation of the C4-substituted product.[1] In some cases, this methodology has been shown to provide access to 2-amino-4-chloropyridine (B16104) derivatives with high regioselectivity.[19]

Experimental Protocols

General Procedure for C4-Selective SNAr Amination of 6-Aryl-2,4-dichloropyrimidine with Aliphatic Secondary Amines[1]

To a solution of the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) and a palladium catalyst (e.g., Pd(OAc)2/dppb, 1-2 mol %) in anhydrous THF at -20 °C is added a solution of the aliphatic secondary amine (1.1 equiv) premixed with LiHMDS (1.0 M in THF, 1.2 equiv). The reaction mixture is stirred at -20 °C for 1 hour. Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired 4-amino-6-aryl-2-chloropyrimidine.

General Procedure for Microwave-Assisted C4-Selective Suzuki Coupling[10]

In a microwave vial, this compound (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh3)4 (0.5 mol %), and K2CO3 (2.0 equiv) are combined in a mixture of 1,4-dioxane (B91453) and water. The vial is sealed and subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the 4-aryl-2-chloropyrimidine.

Quantitative Data Summary

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product(s) | C4:C2 Ratio | Yield (%) | Reference |

| SNAr | Dibutylamine | K₂CO₃, DMAc | 4-(Dibutylamino)-2-chloropyrimidine | 70:30 | - | [1] |

| Pd-catalyzed Amination | Dibutylamine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C | 4-(Dibutylamino)-6-aryl-2-chloropyrimidine | >98:2 | 95 | [1] |

| SNAr | Aniline | LiHMDS, THF, -60 °C | 4-Anilino-6-aryl-2-chloropyrimidine | 97:3 | 92 | [1] |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW, 100 °C | 4-Phenyl-2-chloropyrimidine | >99:1 | 81 | [10] |

| C-S Coupling | Various thiols | Pd precatalyst with bulky NHC ligand | 2-Thio-4-chloropyrimidine | C2 selective | High | [8] |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]